molecular formula C8H8ClNO2 B1302491 2-(3-Chlorophenoxy)acetamide CAS No. 35368-69-5

2-(3-Chlorophenoxy)acetamide

Cat. No.: B1302491
CAS No.: 35368-69-5
M. Wt: 185.61 g/mol
InChI Key: AQKKPJWLYFXFHF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)acetamide (CAS: 35368-69-5) is a chlorinated aromatic acetamide derivative with the molecular formula C₈H₈ClNO₂ and a molar mass of 185.61 g/mol . It features a phenoxy group substituted with a chlorine atom at the meta position and an acetamide moiety. The compound is a white crystalline solid with a melting point of 123°C and is associated with safety risks, including irritation to eyes, skin, and the respiratory system (Risk Code: R36/37/38; Safety Codes: S26, S36/37/39) . It is listed under synonyms such as NSC211835 and AC1L7F9P, and is used in research contexts for its structural versatility in medicinal and agrochemical applications .

Properties

IUPAC Name

2-(3-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKPJWLYFXFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372594
Record name 2-(3-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35368-69-5
Record name 2-(3-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)acetamide typically involves the reaction of 3-chlorophenol with bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 70°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted phenoxyacetamides.

    Oxidation: 3-chlorophenoxyacetic acid.

    Reduction: 3-chlorophenoxyethylamine.

Scientific Research Applications

2-(3-Chlorophenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(3-Chlorophenoxy)acetamide with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Key Applications/Notes References
This compound C₈H₈ClNO₂ 185.61 -Cl (meta), -OCH₂CONH₂ 123 Research intermediate
2-(3-Cyanophenoxy)acetamide C₉H₈N₂O₂ 176.17 -CN (meta), -OCH₂CONH₂ N/A Early discovery research chemical
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 -Cl (ortho to acetamide), -CH₃ (meta) N/A Crystallography studies
Acetochlor C₁₄H₂₀ClNO₂ 269.77 -Cl, -OCH₂CON(CH₂CH₃)(CH₂CH₂CH₃) N/A Herbicide (soil-applied)
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide C₁₆H₁₃ClNO₃ 302.74 -Cl, -CH₃ (para), -OCH₂CONH-(aryl) N/A Pharmacological studies
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl 290.7 -NH₂, -OCH₃ (2,5-positions) N/A Vasopressor (treatment of hypotension)

Key Observations :

  • Substituent Effects: The meta-chlorine in this compound contrasts with the ortho-chlorine in 2-Chloro-N-(3-methylphenyl)acetamide, which alters intermolecular hydrogen bonding in crystal structures .
  • Functional Group Diversity: Replacement of chlorine with cyano (-CN) in 2-(3-Cyanophenoxy)acetamide reduces molecular weight and shifts reactivity toward nucleophilic additions .
  • Agrochemical vs. Pharmaceutical Roles : Acetochlor’s bulky alkyl groups enhance soil persistence as a herbicide , whereas midodrine’s methoxy and amine groups enable α-adrenergic receptor agonism .

Challenges and Structural Insights

  • Isomer Differentiation : Misidentification of ortho- vs. meta-hydroxyphenyl acetamide isomers in metabolite studies underscores the importance of advanced analytical techniques (e.g., LC-HRMS/MS, NMR) .
  • Crystal Packing : Hydrogen bonding patterns in 2-Chloro-N-(3-methylphenyl)acetamide differ from nitro-substituted analogues, affecting material properties .

Biological Activity

Overview

2-(3-Chlorophenoxy)acetamide is an organic compound with the molecular formula C8_8H8_8ClNO2_2. It is a chlorinated derivative of phenoxyacetamide, notable for its diverse applications in scientific research and potential biological activities. This compound has garnered attention due to its unique chemical structure, which influences its interaction with biological systems.

The synthesis of this compound typically involves the reaction of 3-chlorophenol with bromoacetamide in the presence of a base like potassium carbonate. The reaction is conducted in acetone at elevated temperatures (around 70°C) to yield the desired product. The compound features a chlorophenyl group attached to an acetamide moiety, which endows it with distinct chemical properties that facilitate various biological interactions .

Research indicates that compounds similar to this compound may interact with specific proteins, such as aliphatic amidase expression-regulating proteins. This interaction can influence various biochemical pathways, potentially leading to significant biological effects .

Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound. It has been shown to exhibit selective activity against certain Gram-positive bacteria, such as Bacillus subtilis, while demonstrating limited efficacy against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MICs) for these activities indicate moderate antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. It has shown effectiveness against pathogenic fungi, including Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance its antifungal activity .

Cytotoxic Effects

Research has indicated that derivatives of compounds related to this compound may possess cytotoxic effects against various cancer cell lines. Notably, some studies have highlighted that certain derivatives exhibit lower toxicity towards normal cells compared to cancer cells, suggesting their potential as anticancer agents .

Case Studies and Research Findings

StudyFindings
Bernard et al. (2014)Demonstrated cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231).
Chung et al. (2015)Investigated antifungal activity against C. albicans and identified structure-activity relationships.
Kakkar et al. (2018)Found selective antibacterial activity against Gram-positive bacteria; highlighted the importance of specific substituents on phenyl rings for biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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